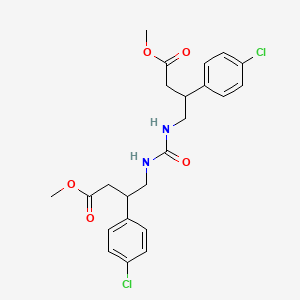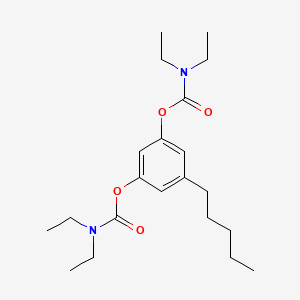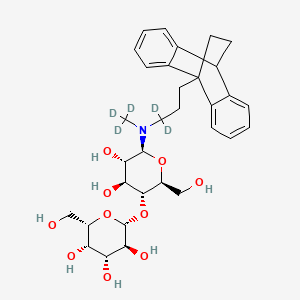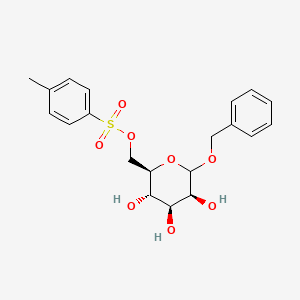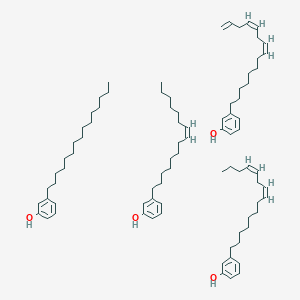
Cyclobutanemethanol, 1-(4-pyridinyl)-, 1-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate is an organic compound that features a cyclobutyl ring attached to a pyridine moiety, with a methanesulfonate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate typically involves the reaction of (1-pyridin-4-ylcyclobutyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Types of Reactions:
Substitution Reactions: (1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate can undergo nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include (1-pyridin-4-ylcyclobutyl)methyl amines, thiols, or ethers.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation reactions.
Aplicaciones Científicas De Investigación
(1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms where methanesulfonate esters act as substrates or inhibitors.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate involves its interaction with nucleophiles or oxidizing agents. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it can act as an inhibitor by forming covalent bonds with active site residues of enzymes, thereby blocking their activity.
Comparación Con Compuestos Similares
(1-Pyridin-4-ylcyclobutyl)methanol: This compound is a precursor in the synthesis of (1-pyridin-4-ylcyclobutyl)methyl methanesulfonate.
Cyclobutylmethyl Methanesulfonate: Lacks the pyridine ring but shares the cyclobutyl and methanesulfonate moieties.
Pyridin-4-ylmethyl Methanesulfonate: Contains the pyridine and methanesulfonate groups but lacks the cyclobutyl ring.
Uniqueness: (1-Pyridin-4-ylcyclobutyl)methyl methanesulfonate is unique due to the combination of the cyclobutyl ring and the pyridine moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
858036-04-1 |
|---|---|
Fórmula molecular |
C11H15NO3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
(1-pyridin-4-ylcyclobutyl)methyl methanesulfonate |
InChI |
InChI=1S/C11H15NO3S/c1-16(13,14)15-9-11(5-2-6-11)10-3-7-12-8-4-10/h3-4,7-8H,2,5-6,9H2,1H3 |
Clave InChI |
KEKSXMPBOFATCW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1(CCC1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


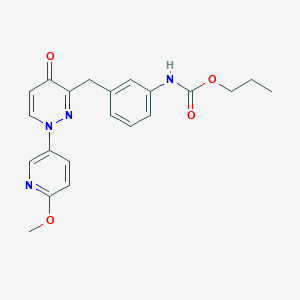
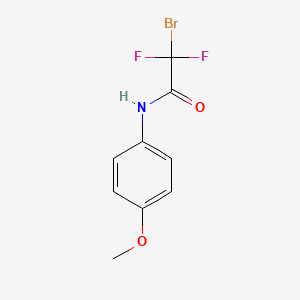
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
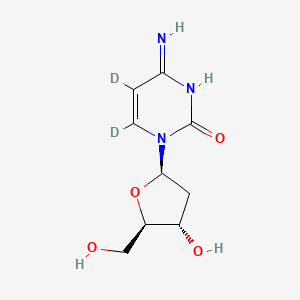
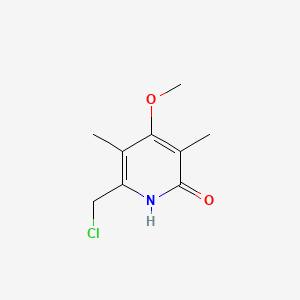
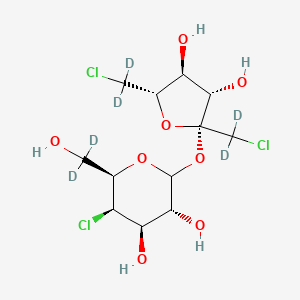
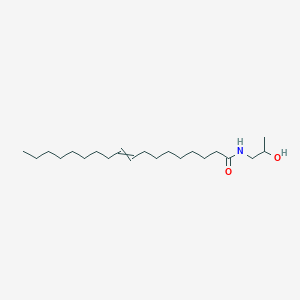
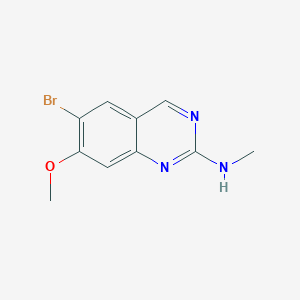
![[(10S,11S,12R,13R,15R)-3,4,5,11,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13841131.png)
